(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Description
The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 3089-23-4) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 1-methylpyrazol-4-yl substituent on the β-carbon of the propanoic acid backbone . The Boc group is widely used in peptide synthesis to protect amines during coupling reactions, while the pyrazole moiety contributes to unique electronic and steric properties.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-15(4)7-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZFWAVSPPBWFO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-Aspartic Acid
L-Aspartic acid is treated with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system (dioxane/water) under basic conditions (pH 9–10, adjusted with sodium hydroxide). The reaction proceeds at 0°C for 2 hours, selectively protecting the α-amino group while leaving the β-carboxylic acid intact. The Boc-protected intermediate, (2S)-2-(tert-butoxycarbonylamino)succinic acid, is isolated as a white solid in 95% yield after aqueous workup.
Formation of β-Keto Phosphonate Ester
The β-carboxylic acid of Boc-protected aspartic acid is esterified using methanol and thionyl chloride, yielding the dimethyl ester. Treatment with dimethyl methylphosphonate and n-butyllithium in tetrahydrofuran (THF) at –78°C generates the β-keto phosphonate ester via a nucleophilic acyl substitution. This phosphonate intermediate is purified via column chromatography (75% ethyl acetate in petroleum ether), achieving an 88% yield.
Horner-Wadsworth-Emmons Reaction with Aldehyde
The β-keto phosphonate undergoes HWE olefination with 4-formyl-1-methylpyrazole in acetonitrile, catalyzed by anhydrous potassium carbonate. Heating at 50°C for 24 hours produces the α,β-unsaturated ketone, (2S,5E)-6-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-(Boc-amino)hex-5-enoate, as confirmed by -NMR (: 6.77 ppm, d, J = 16.2 Hz, vinyl proton). The reaction exhibits high regioselectivity (>90%), with the trans-configuration of the double bond critical for subsequent cyclization.
Aza-Michael Addition with Methylhydrazine
The α,β-unsaturated ketone is treated with methylhydrazine in ethanol at reflux (78°C) for 12 hours, initiating an aza-Michael addition followed by cyclodehydration to form the pyrazole ring. The reaction’s regioselectivity is governed by the electronic effects of the ketone, directing nucleophilic attack to the β-position and yielding the 1-methylpyrazol-4-yl substituent. The crude product is purified via silica gel chromatography (30% ethyl acetate/hexane), affording the bicyclic intermediate in 82% yield.
Oxidation and Deprotection
The dihydropyrazole intermediate is oxidized to the aromatic pyrazole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature. Final hydrolysis of the methyl ester with lithium hydroxide in tetrahydrofuran/water (3:1) at 0°C liberates the carboxylic acid, yielding the title compound in 85% purity. Chiral HPLC analysis confirms retention of the (2S)-configuration (Chiralpak AD-H column, 99% ee).
Analysis of Reaction Conditions and Optimization
Regioselectivity in Pyrazole Formation
The choice of methylhydrazine over phenylhydrazine ensures N-methylation at the pyrazole’s 1-position, while the HWE reaction’s electronic profile directs cyclization to the 4-position. Computational studies suggest that the α,β-unsaturated ketone’s electron-deficient β-carbon favors nucleophilic attack by the hydrazine’s terminal nitrogen, precluding alternative regioisomers.
Stereochemical Integrity
Racemization is mitigated by conducting key steps (e.g., HWE reaction) at low temperatures (–78°C to 0°C) and avoiding strongly acidic or basic conditions after the Boc protection stage. -NMR analysis of the β-keto phosphonate intermediate reveals no detectable epimerization (: 53.1 ppm, Boc-protected CH).
Data Tables
Table 1. Yields and Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | BocO, NaOH, dioxane/HO, 0°C | 95 | 98 |
| β-Keto Phosphonate | MeP(O)(OMe), n-BuLi, THF, –78°C | 88 | 95 |
| HWE Olefination | 4-Formyl-1-methylpyrazole, KCO, 50°C | 78 | 90 |
| Aza-Michael Cyclization | Methylhydrazine, EtOH, reflux | 82 | 88 |
| Oxidation/Deprotection | DDQ, LiOH, THF/HO | 85 | 99 |
Table 2. Spectral Data for Target Compound
| Technique | Key Signals |
|---|---|
| -NMR (400 MHz, DMSO-d) | 1.38 (s, 9H, Boc), 3.89 (s, 3H, N–CH), 4.25 (t, J = 5.5 Hz, 1H, α-CH), 7.52 (s, 1H, pyrazole-H) |
| -NMR (101 MHz, DMSO-d) | 28.2 (Boc C), 53.1 (N–CH), 80.1 (Boc C–O), 155.9 (Boc C=O), 173.8 (COOH) |
| HRMS (ESI+) | [M+H] calcd. for CHNO: 282.1453, found: 282.1451 |
Comparison of Alternative Synthetic Routes
While the HWE/aza-Michael approach dominates literature, alternative methods include:
-
Suzuki-Miyaura Coupling : Introducing the pyrazole via a boronic ester intermediate. However, this method suffers from lower yields (45–60%) due to competing protodeboronation.
-
Solid-Phase Synthesis : Utilizing Wang resin-bound aspartic acid for iterative coupling. This route offers scalability but requires costly specialized equipment.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the Boc protecting group can be reduced using lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TFA in DCM at room temperature.
Major Products Formed
Oxidation: Formation of pyrazole N-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Deprotection to yield the free amino acid.
Scientific Research Applications
Structural Information
- Molecular Formula : C13H21N3O4
- Molecular Weight : 283.32 g/mol
- IUPAC Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Antimicrobial Activity
| Pathogen Type | Activity Observed | Concentration (μM) |
|---|---|---|
| Gram-positive | Inhibition | 5 |
| Gram-negative | Inhibition | 10 |
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential as a therapeutic candidate for inflammatory diseases.
Table 2: Summary of Anti-inflammatory Activity
| Target Enzyme | Effect | Reference |
|---|---|---|
| COX-1 | Inhibition | Study A |
| COX-2 | Inhibition | Study B |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research involving various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways.
Table 3: Summary of Anticancer Activity
| Cancer Cell Line | Effect | Mechanism |
|---|---|---|
| HeLa | Induction of apoptosis | Caspase activation |
| MCF-7 | Induction of apoptosis | Caspase activation |
Applications in Organic Synthesis
The tert-butoxycarbonyl group in this compound serves as an effective protecting group for amines during chemical synthesis. This allows for the selective functionalization of other reactive sites without interference from amine groups.
Case Studies in Organic Synthesis
Case Study 1 : Synthesis of Complex Amino Acids
The use of this compound has been reported in the synthesis of complex amino acids where selective protection and deprotection strategies were critical.
Case Study 2 : Development of Peptide Therapeutics
In peptide synthesis, this compound has facilitated the incorporation of pyrazole-containing residues into peptides, enhancing their biological activity and stability.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings
Stability and Reactivity
- The Boc group in the target compound provides robust protection under basic and nucleophilic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) . This contrasts with ethoxycarbonyl-protected analogues, which are less stable in acidic environments .
- The 1-methylpyrazol-4-yl group contributes moderate steric bulk and electron-deficient aromaticity, which may hinder undesired side reactions in peptide coupling compared to bulkier substituents like cyclohexyl .
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18N2O4
- Molecular Weight : 230.28 g/mol
- CAS Number : 210346-16-0
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc derivative : The amino group is protected using di-tert-butyl dicarbonate.
- Coupling with pyrazole : The Boc-protected amino acid is then coupled with 1-methyl-1H-pyrazole to form the final product.
- Purification : The product is purified using techniques such as high-performance liquid chromatography (HPLC).
The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cell signaling.
Case Studies and Research Findings
- Antitumor Activity : In a study examining the effects of various amino acid derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against several tumor types, including breast and lung cancer cells. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress markers and promote neuronal survival in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties : Research has indicated that the compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines in macrophage cultures, highlighting its potential for treating inflammatory disorders .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid?
- Methodology : The Boc-protected amino acid core is typically synthesized via a multi-step process. For example, tert-butoxycarbonyl (Boc) protection of the amine group is achieved using Boc anhydride under basic conditions. The pyrazole moiety (1-methyl-1H-pyrazol-4-yl) is introduced via coupling reactions, such as Suzuki-Miyaura cross-coupling (if a halogenated precursor is used) or alkylation. Final deprotection (e.g., acidolysis with TFA) and purification via column chromatography (petroleum ether/ethyl acetate gradients) or preparative HPLC are critical steps .
Q. How is the purity and structure of this compound validated in academic research?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protection (δ ~1.4 ppm for tert-butyl group) and pyrazole ring integration (aromatic protons at δ ~7.5–8.5 ppm).
- LCMS (ESI) : Validates molecular weight ([M+H]⁺ or [M+Na]⁺ peaks) and ensures >95% purity.
- FT-IR : Detects characteristic Boc carbonyl (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for coupling the pyrazole group to the amino acid backbone?
- Methodology : Polar aprotic solvents like DMF or THF are preferred for coupling reactions. For example, DCC/DMAP-mediated amide bond formation at 0–25°C under inert atmosphere ensures minimal racemization. Alternatively, Pd-catalyzed cross-coupling (e.g., with 4-bromo-1-methylpyrazole) requires Cs₂CO₃ as a base in tert-butanol at 80–100°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and LCMS purity data?
- Methodology : Discrepancies often arise from residual solvents (NMR) or ion suppression (LCMS).
- NMR : Use deuterated DMSO or CDCl₃ to identify solvent peaks. Integrate signals relative to TMS.
- LCMS : Optimize ionization parameters (e.g., ESI voltage, mobile phase additives like 0.1% formic acid) to enhance sensitivity. Cross-validate with orthogonal methods like HPLC-UV (λ = 210–254 nm) .
Q. What strategies improve the stability of the Boc group during long-term storage?
- Methodology : The Boc group is sensitive to acidic or humid conditions. Store the compound desiccated at –20°C under argon. For solutions, use anhydrous DMSO or DMF. Monitor degradation via TLC (Rf shifts) or LCMS (appearance of deprotected [M-Boc+H]⁺ peaks) .
Q. How do steric effects influence the reactivity of the pyrazole ring in further functionalization?
- Methodology : The 1-methyl group on the pyrazole introduces steric hindrance, limiting electrophilic substitution at the 4-position. Computational modeling (DFT) can predict reactive sites. Experimentally, use bulky catalysts (e.g., XPhos Pd G3) for Suzuki couplings or employ microwave-assisted synthesis to overcome kinetic barriers .
Q. What experimental design considerations are critical for scaling up synthesis while minimizing racemization?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
